molecular formula C24H23N3O6S B2903682 (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-14-4

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2903682
CAS No.: 864975-14-4
M. Wt: 481.52
InChI Key: FPULAAKERBFKPU-IZHYLOQSSA-N
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Description

This compound belongs to the class of benzo[d]thiazole derivatives, characterized by a fused bicyclic system comprising a benzene ring and a thiazole ring. The Z-configuration of the imino group (-N=C-) at position 2 stabilizes the molecule’s planar geometry, while the 4-(2,5-dioxopyrrolidin-1-yl)benzoyl substituent introduces a polar, electron-deficient moiety.

Properties

IUPAC Name

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-3-33-23(31)16-6-9-18-19(14-16)34-24(26(18)12-13-32-2)25-22(30)15-4-7-17(8-5-15)27-20(28)10-11-21(27)29/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULAAKERBFKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The presence of various functional groups such as thiazole, pyrrolidine, and methoxyethyl suggests a promising profile for applications in medicinal chemistry.

Structural Characteristics

The compound features several key structural elements:

  • Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Pyrrolidine Moiety : Often associated with diverse pharmacological effects.
  • Ester Functional Group : Can undergo hydrolysis which may influence its bioavailability and activity.

Antimicrobial Activity

Compounds with thiazole and sulfonamide functionalities have been extensively studied for their antimicrobial properties. The structural similarity of this compound to known antimicrobial agents suggests it may exhibit similar effects. Preliminary studies indicate that derivatives of thiazoles often show significant activity against a range of bacteria and fungi .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds that share structural features with this compound have demonstrated efficacy against various cancer cell lines. A study on benzodioxole derivatives reported significant cytotoxicity against Hep3B liver cancer cells, indicating that similar structures may also inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The compound's structure suggests potential involvement in anti-inflammatory pathways. Compounds with similar moieties have shown activity in reducing inflammation markers in various models, which supports the hypothesis that this compound could possess anti-inflammatory properties.

Synthesis and Mechanistic Studies

The synthesis of this compound can be approached through various methodologies involving the selective formation of its functional groups. Advanced computational methods can aid in predicting reaction pathways and optimizing yields.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThiazole, PyrrolidineAntimicrobial, Anticancer
SulfamethoxazoleSulfonamideAntibacterial
Benzodioxole DerivativesBenzodioxoleAnticancer, Antioxidant
Pyrrolidine DerivativesPyrrolidineDiverse biological activities

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds similar to this compound. For example:

  • A series of benzodioxole derivatives were synthesized and tested for anticancer activity against Hep3B cells. One derivative exhibited a notable reduction in α-fetoprotein secretion and induced cell cycle arrest at the G2-M phase .
    Cell Cycle Arrest G2 M Phase Compound 2a 8.07%Doxorubicin 7.4%\text{Cell Cycle Arrest}\quad \text{ G2 M Phase }\quad \text{Compound 2a }8.07\%\quad \text{Doxorubicin }7.4\%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share the thiazole-pyrimidine fused core but differ in substituents. Key comparisons:

Property Target Compound Compound 11a Compound 11b
Core Structure Benzo[d]thiazole + pyrrolidinone Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene
Functional Groups Ethyl ester, methoxyethyl Nitrile, furan Nitrile, furan
Synthetic Yield Not reported 68% 68%
Melting Point Not reported 243–246°C 213–215°C

Key Findings :

  • The ethyl ester in the target compound likely increases metabolic stability relative to the nitrile group in 11a/b, which is prone to hydrolysis .
Pyrimidine-Thiazole Hybrids ()

Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate shares a thiazole-pyrimidine scaffold but lacks the benzo[d]thiazole core. The fluorobenzylidene group in this analog confers electronegativity, enhancing dipole interactions, whereas the target compound’s pyrrolidinone may favor π-π stacking .

Thiazole Derivatives with Analgesic Activity ()

Thiazole derivatives like 1,2,4-triazolo[3,4-a]isoindol-5-one (15) exhibit analgesic activity due to their ability to modulate COX-2 enzymes. The target compound’s benzo[d]thiazole core and ester groups could similarly interact with inflammatory mediators, though its pyrrolidinone moiety might confer distinct pharmacokinetics .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, a base structure like thiazolo[3,2-a]pyrimidine is formed via refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (glacial acetic acid). Subsequent functionalization introduces groups like the 2,5-dioxopyrrolidin-1-yl moiety via imine formation or nucleophilic substitution. Purification often employs recrystallization or column chromatography to isolate the final product .

Q. Which spectroscopic methods are critical for confirming its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. X-ray crystallography (e.g., in ) resolves stereochemistry and validates the (Z)-configuration. Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups like carbonyls and imines .

Q. What key functional groups influence its reactivity and biological activity?

The thiazole and pyrimidine rings provide a heterocyclic scaffold for interactions with biological targets. The 2,5-dioxopyrrolidin-1-yl group enhances electrophilicity, enabling covalent binding (e.g., to cysteine residues). The 2-methoxyethyl side chain improves solubility, while the ethyl ester group modulates lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables (temperature, solvent ratio, catalyst loading). Flow chemistry (e.g., ) enhances reproducibility by standardizing residence times and mixing efficiency. Real-time monitoring via HPLC ensures intermediate quality .

Q. How do substituent variations at the benzoyl and thiazole positions affect biological activity?

Structure-Activity Relationship (SAR) studies compare analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃, -NH₂) groups. For instance, substituting the 4-position of the benzoyl group with 2,5-dioxopyrrolidin-1-yl enhances target engagement via Michael addition, while methoxyethyl groups at the thiazole improve pharmacokinetics .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Orthogonal assays (e.g., enzymatic vs. cellular) validate target specificity. Replicating studies under standardized conditions (e.g., controlled pH, temperature) and using ≥95% pure compound (via preparative HPLC) minimizes confounding factors .

Q. What computational strategies aid in designing derivatives with enhanced properties?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking screens for binding affinity to targets like kinases or proteases. Machine learning models trained on SAR datasets prioritize substituents for synthesis. Experimental validation via fluorescence-based assays (e.g., ) confirms computational predictions .

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